![molecular formula C16H20N4O2S B6446408 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549004-78-4](/img/structure/B6446408.png)
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are structurally similar to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Synthesis Analysis
A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives have been synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines .Molecular Structure Analysis
These compounds were characterized on the basis of spectral data such as IR, H–NMR, mass spectrometry and X-ray single crystal diffraction analysis .Chemical Reactions Analysis
The synthesis of these compounds involves a multi-step pathway starting from commercially available 2-nitroaniline .科学研究应用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on cell proliferation, apoptosis, and tumor growth inhibition. Mechanisms of action include interference with DNA replication and inhibition of key enzymes involved in cancer progression .
Anti-Microbial Activity
The quinoxaline moiety exhibits antibacterial, antifungal, and antiviral properties. Researchers have synthesized derivatives with enhanced activity against various microorganisms. These compounds could serve as leads for novel antimicrobial drugs .
Anti-Convulsant Activity
Some quinoxaline derivatives demonstrate anti-convulsant effects by modulating neuronal excitability. These compounds may hold potential for managing epilepsy and related disorders .
Anti-Tuberculosis Activity
Quinoxalines have been investigated for their ability to inhibit Mycobacterium tuberculosis growth. These derivatives could contribute to the development of new anti-TB drugs .
Anti-Malarial Activity
Certain quinoxaline derivatives exhibit anti-malarial properties. Researchers have explored their effects on Plasmodium parasites, aiming to combat malaria .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives have demonstrated activity against Leishmania species, suggesting their potential as anti-leishmanial agents .
Anti-HIV Activity
Researchers have investigated quinoxaline derivatives as potential inhibitors of HIV replication. These compounds target viral enzymes and may contribute to anti-HIV drug development .
Anti-Inflammatory Activity
Quinoxalines possess anti-inflammatory properties, making them interesting candidates for managing inflammatory conditions. Their effects on cytokines, prostaglandins, and immune responses have been studied .
作用机制
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities
Biochemical Pathways
Quinoxaline derivatives have been known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, indicating their potential to induce various molecular and cellular effects .
属性
IUPAC Name |
N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPUROVMQMXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。